1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and a suitable electrophile.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog without the oxazole and mesityl groups.
2-Mesityloxazole: Lacks the piperidine ring and carboxylic acid group.
Mesitylene derivatives: Compounds with the mesityl group but different functional groups.
Uniqueness
1-((2-Mesityl-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring, oxazole ring, and mesityl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[[5-methyl-2-(2,4,6-trimethylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H26N2O3/c1-12-9-13(2)18(14(3)10-12)19-21-17(15(4)25-19)11-22-7-5-16(6-8-22)20(23)24/h9-10,16H,5-8,11H2,1-4H3,(H,23,24) |
InChI Key |
OFPBUMUVZVKBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.